![molecular formula C17H20N2O3 B2421729 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol CAS No. 338392-17-9](/img/structure/B2421729.png)
1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol
Overview
Description
The compound contains an indole moiety and a furan moiety. Indole is a significant heterocyclic system in natural products and drugs . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a furan moiety, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Indole is crystalline and colorless in nature with specific odors .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
Compounds structurally related to 1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol have shown potential in antimicrobial and anti-inflammatory activities. A study by Gadegoni & Manda (2013) synthesized novel indole compounds, exhibiting antimicrobial activity against various bacteria and demonstrating anti-inflammatory properties.
Corrosion Inhibition
Research on derivatives of indole, which is structurally similar to the compound , revealed their effectiveness as corrosion inhibitors. Missoum et al. (2013) discovered that certain indole derivatives are highly effective in preventing corrosion of steel in acidic environments, highlighting their potential industrial applications.
Pharmaceutical Research
Indole derivatives, closely related to the compound , have been extensively studied for their pharmaceutical applications. For example, Jian Li, Zunjun Liang, & X. Tai (2009) researched the crystal structure of an indole-based compound, contributing to the understanding of its potential pharmaceutical applications.
Antifungal Agent Design
Indole derivatives have been explored for their potential as antifungal agents. Guillon et al. (2009) designed indole-based compounds that exhibited potent activity against fungal strains, indicating their potential use in developing new antifungal medications.
Schiff Base Synthesis and Antimicrobial Activity
Schiff bases derived from indole compounds, similar to the compound , have shown significant antimicrobial activity. Radhakrishnan, Balakrishnan, & Selvaraj (2020) synthesized Schiff bases from Tryptophan derivatives and found them to exhibit remarkable antimicrobial properties.
Mechanism of Action
properties
IUPAC Name |
1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-8-15-16(19-12)5-2-6-17(15)22-11-13(20)9-18-10-14-4-3-7-21-14/h2-8,13,18-20H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBHWUUPHHHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNCC3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321423 | |
Record name | 1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol | |
CAS RN |
338392-17-9 | |
Record name | 1-(furan-2-ylmethylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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